molecular formula C10H6ClNO3 B1588240 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid CAS No. 86209-35-0

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Cat. No. B1588240
CAS RN: 86209-35-0
M. Wt: 223.61 g/mol
InChI Key: XCWIXLMCHFBXLT-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is a compound with the CAS Number: 86209-35-0. It has a molecular weight of 223.62 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid . The InChI key is XCWIXLMCHFBXLT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility may require further investigation.

Scientific Research Applications

Analytical Chemistry Applications

Quinoxaline derivatives, closely related to 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, have been explored as analytical reagents. Dutt, Sanayal, and Nag (1968) discovered that quinoxaline-2-carboxylic acid and its derivatives, including 3-chloro and 3-hydroxy derivatives, are effective for the gravimetric determination of several metal ions like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II), highlighting their utility in trace metal analysis (Dutt, Sanayal, & Nag, 1968).

Synthetic Chemistry Applications

In the domain of synthetic chemistry, the derivatives of quinoline carboxylic acids have facilitated the development of various novel compounds. For instance, Gao et al. (2011) reported a facile synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the potential of these derivatives in synthesizing complex molecules with potential biological activities (Gao, Liu, Jiang, & Li, 2011).

Medicinal Chemistry Applications

From a medicinal chemistry perspective, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activities, indicating their potential as anticancer agents. Bhatt, Agrawal, and Patel (2015) synthesized various derivatives and demonstrated significant anticancer activity, highlighting the therapeutic potential of quinoline carboxylic acids and their derivatives (Bhatt, Agrawal, & Patel, 2015).

Photophysical and Electrochemical Applications

Padalkar and Sekar (2014) explored azole-quinoline based fluorophores derived from hydroxy quinoline carboxylic acids, demonstrating their potential in creating advanced materials for photophysical applications (Padalkar & Sekar, 2014). Additionally, Shah et al. (2014) investigated the electrochemical properties of a quinoxaline carboxylic acid derivative, revealing insights into the redox behavior and thermodynamic parameters of these compounds, suggesting their application in electrochemical sensors and devices (Shah et al., 2014).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-chloro-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWIXLMCHFBXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424685
Record name 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

CAS RN

86209-35-0
Record name 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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